molecular formula C10H21NO B1331541 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol CAS No. 4667-61-2

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Cat. No.: B1331541
CAS No.: 4667-61-2
M. Wt: 171.28 g/mol
InChI Key: LTMWXFBWZVICIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is an organic compound with the molecular formula C10H21NO. It is a piperidine derivative, characterized by a piperidine ring attached to a propanol group with two methyl groups at the second carbon position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,2-dimethyl-3-bromopropanol.

    Nucleophilic Substitution: The precursor undergoes a nucleophilic substitution reaction with piperidine. This reaction is typically carried out in a solvent like methanol or ethanol, under reflux conditions.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is unique due to the presence of the two methyl groups, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its stability and specificity in certain applications .

Biological Activity

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H23NO\text{C}_{11}\text{H}_{23}\text{NO}, with a molecular weight of 185.31 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. It has been noted for its potential as an inhibitor in various biochemical pathways, particularly those involving heat shock proteins (HSPs) and other molecular chaperones.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain structural modifications lead to enhanced inhibitory effects on cancer cell lines. Specifically, compounds derived from this compound have demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a targeted mechanism of action.

Study 1: Inhibitory Effects on Cancer Cells

A study investigated the effects of various derivatives of this compound on HeLa cells (cervical cancer). The compounds exhibited IC50 values ranging from 0.69 μM to 11 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM). The mechanism was linked to the inhibition of TRAP1 and HSP90 pathways, which are crucial for cancer cell survival and proliferation .

CompoundIC50 (μM)Target Pathway
Compound A0.69TRAP1
Compound B11HSP90
Doxorubicin2.29Topoisomerase II

Study 2: Interaction with Heat Shock Proteins

Another study explored the interaction of the compound with heat shock proteins (HSPs). The results suggested that the compound binds effectively to TRAP1, leading to disrupted protein folding and subsequent apoptosis in cancer cells. This highlights the potential for developing targeted therapies based on this compound's structure .

Pharmacological Profiles

Recent pharmacological profiling has indicated that compounds related to this compound possess significant activity against various biological targets:

  • Anticancer Activity : Selective inhibition of cancer cell growth.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems through piperidine interactions.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, and how can structural analogs be systematically modified?

  • Methodological Answer : The synthesis of piperidin-1-yl-substituted propanol derivatives typically involves introducing the piperidine moiety via nucleophilic substitution or coupling reactions. For example, precursor compounds like 3-(piperidin-1-yl)propan-1-ol hydrochloride are synthesized by reacting piperidine with halogenated propanol derivatives under controlled conditions . Structural modifications (e.g., varying substituents at the 2-amino or 4-position of the pyrimidine ring in related compounds) require iterative optimization of reaction parameters such as solvent polarity, temperature, and catalyst selection .

Q. How should researchers assess purity and trace contaminants in this compound?

  • Methodological Answer : Analytical methods such as Atomic Absorption Spectroscopy (AAS) are critical for detecting trace organochlorine contaminants (e.g., ≤25 ppm total chlorine) in the raw material . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for quantifying impurities and verifying purity ≥95% . Ensure compliance with IFRA specifications for fragrance-related applications, which mandate strict impurity thresholds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize respiratory protection (e.g., fume hoods) and skin/eye contact prevention. In case of inhalation, move the affected individual to fresh air and administer artificial respiration if necessary . Refer to IFRA standards for risk mitigation, including concentration limits in formulations (e.g., ≤9900 µg/cm² for dermal sensitization) and adherence to RIFM safety assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in systemic toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity endpoints (e.g., dermal sensitization vs. systemic effects) require a weight-of-evidence approach. Cross-reference RIFM’s No Expected Sensitization Induction Level (NESIL: 9900 µg/cm²) with in vitro assays (e.g., KeratinoSens™ for skin sensitization) and in vivo rodent studies . Adjust experimental designs to account for metabolite profiling, species-specific differences, and exposure duration .

Q. What strategies optimize yield in multi-step syntheses of piperidin-1-yl-propanol derivatives?

  • Methodological Answer : Optimize reaction intermediates by:

  • Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Using chiral catalysts (e.g., (R)- or (S)-BINOL) for enantiomeric purity in analogs like (2S)-2,3-diaminopropan-1-ol dihydrochloride .
  • Monitoring reaction progress via real-time NMR or FTIR to identify side products and adjust stoichiometry .

Q. How do structural modifications influence the biological activity of this compound analogs?

  • Methodological Answer : Systematic SAR studies involve:

  • Introducing lipophilic groups (e.g., methylpiperazine or benzylamine) at the 4-position of the pyrimidine ring to enhance membrane permeability .
  • Comparing bioactivity of positional isomers (e.g., 3-(3-tolyl) vs. 3-(4-tolyl) substituents) using cytotoxicity assays (e.g., MTT) and receptor-binding studies .
  • Computational modeling (e.g., molecular docking) to predict interactions with target enzymes or receptors .

Properties

IUPAC Name

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWXFBWZVICIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304434
Record name 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4667-61-2
Record name 4667-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.00 g (17.96 mmol) of 3-bromo-2,2-dimethyl-propan-1-ol, 17.78 ml (179.59 mmol) of piperidine, 2.48 g (17.96 mmol) of K2CO3 and 2.69 g (17.96 mmol) of potassium iodide in 20 ml of DMA were stirred at 70° C. for 20 h. After filtration and evaporation of the solvents, the crude product was dissolved in diluted aqueous HCl solution and washed with EtOAc (3×). The aqueous phase was basified with KHCO3 and some drops of 1N NaOH and extracted with EtOAc (3×). The organic phase was dried (Na2SO4) and evaporated to give 0.57 g (18%) of the title compound as yellow liquid. MS: 172.0 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17.78 mL
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.